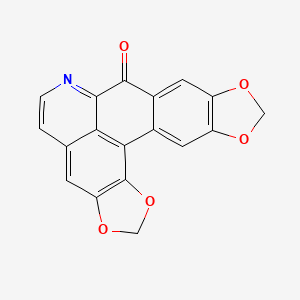
Cassameridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cassameridine is an oxoaporphine alkaloid that is 7H-dibenzo[de,g]quinolin-7-one which is substituted by methylenedioxy grups at the 1,2 and 9,10 positions. Compared with liriodenine, which lacks the 9,10-methylenedioxy group, this compound displays only moderate antifungal activity. It has a role as a plant metabolite. It is an organic heterohexacyclic compound, a cyclic acetal, a cyclic ketone, an organonitrogen heterocyclic compound and an oxoaporphine alkaloid.
Applications De Recherche Scientifique
Antiviral Properties
Recent studies have highlighted cassameridine's potential as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. In a virtual screening study involving 124 phytochemical compounds from the Lauraceae family, this compound was identified as one of the most promising candidates with a docking score of -9.3 kcal/mol against the main protease (Mpro) of SARS-CoV-2. This suggests strong binding affinity, which is critical for inhibiting viral replication .
Binding Interactions
The interactions between this compound and SARS-CoV-2 Mpro were characterized by:
- Hydrogen Bonds : Two significant hydrogen bonds were formed with residues Gly 143 and Glu 166.
- π-π Stacking : Interaction with residue His 41 was noted, enhancing the stability of the complex .
Traditional Medicinal Uses
This compound has been utilized in traditional medicine for various ailments. It is reported to treat conditions such as:
These traditional uses underscore its historical significance in herbal medicine and warrant further scientific investigation to validate these claims.
Phytochemical Research
As a phytochemical compound, this compound contributes to the understanding of plant-based therapies. Its structural characteristics and biological activities are of interest in:
- Natural Product Chemistry : Investigating the chemical properties and potential modifications to enhance efficacy.
- Pharmacognosy : Studying its effects on human health and potential applications in drug development.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the efficacy of this compound in various experimental setups:
Propriétés
Formule moléculaire |
C18H9NO5 |
|---|---|
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,12,14,16,18(22)-octaen-11-one |
InChI |
InChI=1S/C18H9NO5/c20-17-10-5-12-11(21-6-22-12)4-9(10)15-14-8(1-2-19-16(14)17)3-13-18(15)24-7-23-13/h1-5H,6-7H2 |
Clé InChI |
ANNPRBPTCAXMQI-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C4=C5C(=CC6=C4OCO6)C=CN=C5C3=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















